molecular formula C3H2ClNO2S2 B030043 2-Thiazolesulfonyl chloride CAS No. 100481-09-2

2-Thiazolesulfonyl chloride

Cat. No. B030043
M. Wt: 183.6 g/mol
InChI Key: HYJQWMUBCRPGDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Thiazolesulfonyl chloride can be synthesized through several methods. One convenient method involves the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for the synthesis of 2-amino-oxa- or 2-amino-thiazolidines from N-(2-hydroxyethyl)-thioureas. This method has been extended to the efficient synthesis of a variety of 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles of different substitutions and ring sizes, demonstrating the versatility of TsCl in heterocycle synthesis (Heinelt et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Thiazolesulfonyl chloride and its derivatives can be extensively studied through spectroscopic techniques such as FT-IR, NMR, UV-vis, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

2-Thiazolesulfonyl chloride participates in a range of chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the reaction of 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole with O-, N-, S-, and C-nucleophiles showcases its electrophilic nature and its potential to undergo nucleophilic substitution at various centers of the thiazole ring (Turov & Drach, 2008).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Application: 2-Thiazolesulfonyl chloride is used in the synthesis of heterocyclic compounds like thiazole derivatives .
    • Results: The outcomes of these syntheses are new heterocyclic compounds, which can be crucial intermediates for pharmaceuticals .
  • Preparation of Sulfur-Containing Compounds

    • Application: This compound is also used in the preparation of sulfur-containing compounds .
    • Results: The outcomes of these syntheses are new sulfur-containing compounds, which can have various applications in different fields .
  • Production of Pharmaceuticals and Agrochemicals

    • Application: 2-Thiazolesulfonyl chloride is used in the production of pharmaceuticals and agrochemicals .
    • Results: The outcomes of these syntheses are new pharmaceuticals and agrochemicals, which can have various therapeutic or agricultural applications .

Safety And Hazards

2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-thiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQWMUBCRPGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468861
Record name 2-THIAZOLESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolesulfonyl chloride

CAS RN

100481-09-2
Record name 2-THIAZOLESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,3-thiazole-2-thiol (5.0 g), acetic acid (150 mL) and water (50 mL) was cooled to 0° C., and chlorine gas was blown into the reaction mixture at less than 20° C. When the reaction temperature ceased to rise, blowing of the chlorine gas was stopped, and nitrogen gas was blown thereinto. The reaction mixture was diluted with diethyl ether (100 mL) and saturated brine (100 mL). The organic layer was washed successively with 10% aqueous sodium sulfite solution (100 mL), aqueous sodium hydrogencarbonate (300 mL) and saturated brine (300 mL), dried over sodium sulfate, and filtrated, the filtrate was concentrated to give the title compound (6.61 g, yield 84%) as a red oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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